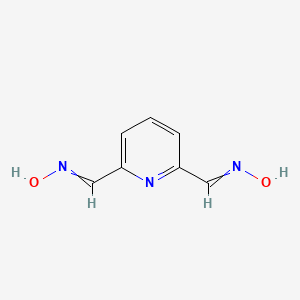

Pyridine-2,6-dicarbaldehyde dioxime

Descripción general

Descripción

Pyridine-2,6-dicarbaldehyde dioxime is a chemical compound with a molecular formula of C7H5NO2 . It is also known as 2,6-Pyridine dialdehyde and pyridine-2,6-dicarbaldehyde . This compound contains two aldehyde groups and can react with diamines to produce various types of Schiff bases . It can also undergo further reactions to produce cyclic compounds, which can then be used as ligands in organic synthesis . It is an important intermediate in organic synthesis and has been widely studied and applied in recent years .

Synthesis Analysis

The synthesis of this compound involves several steps. It has been used in the preparation of functionalized resin Amberlite XAD-4, a boron-dipyrromethene (BODIPY)-based fluorescence probe with a N, N′ - (pyridine-2, 6-diyl bis (methylene))-dianiline substituent, and novel N -heterocyclic chitosan aerogel derivatives .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C7H5NO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can condense with amines to give diiminopyridine ligands . It has also been used in the synthesis of new heterocyclic polyurethane materials, which is an attractive way to study structure–property relationships .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 135.12 g/mol . It is soluble in chloroform and methanol . The compound has a melting point of 124-125 °C and a boiling point of 152-154 °C/103 mmHg .Aplicaciones Científicas De Investigación

1. Coordination Chemistry and Luminescent Compounds

Pyridine-2,6-dicarbaldehyde dioxime derivatives are notable in the field of coordination chemistry. These compounds have been utilized in synthesizing luminescent lanthanide compounds, which are significant for biological sensing. The versatility of these compounds is highlighted by their application in creating iron complexes that exhibit unique thermal and photochemical spin-state transitions (Halcrow, 2005).

2. Biological Membrane Transport

Research has demonstrated the effectiveness of dihydropyridine-pyridine redox pro-drug systems, derived from this compound, in delivering quaternary pyridinium salts through biological membranes. These systems are designed to facilitate transport across lipoidal barriers, which is crucial for certain pharmaceutical applications (Bodor, Shek, & Higuchi, 1976).

3. Detection and Analysis of DNA

This compound has been employed in the development of electrodes for detecting DNA and its damage. A modified electrode incorporating this compound has shown effectiveness in distinguishing between single-stranded and double-stranded DNA, which is pivotal for understanding genetic material and its alterations (Ying, 2010).

4. Synthesis of Macrocyclic Compounds

This compound plays a critical role in the synthesis of macrocyclic compounds. Its utility is evident in the creation of novel macrocycles through dynamic combinatorial libraries and templates, which are essential for developing new materials and pharmaceuticals (Luening, 2004).

5. Sensing Applications

This compound-based scaffolds are effective as fluorescent probes for the detection of specific ions like Pd2+ in aqueous mediums. These probes are versatile, being applicable as paper-strip sensors, in polystyrene film-based sensors, and even in cell imaging, showcasing their broad utility in sensing technologies (Kumar, Kumar, & Gupta, 2017).

Safety and Hazards

Pyridine-2,6-dicarbaldehyde dioxime can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Direcciones Futuras

Pyridine-2,6-dicarbaldehyde dioxime has been widely studied and applied in recent years due to its important role as an intermediate in organic synthesis . Future research may focus on its potential applications in coordination chemistry, stabilization of reactive species, synthetic modeling of some metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications .

Propiedades

IUPAC Name |

N-[[6-(hydroxyiminomethyl)pyridin-2-yl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c11-8-4-6-2-1-3-7(10-6)5-9-12/h1-5,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWQJYCKKIWNAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C=NO)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701270815 | |

| Record name | 2,6-Pyridinedicarboxaldehyde, 2,6-dioxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2851-68-5 | |

| Record name | 2,6-Pyridinedicarboxaldehyde, 2,6-dioxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2851-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Pyridinedicarboxaldehyde, 2,6-dioxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

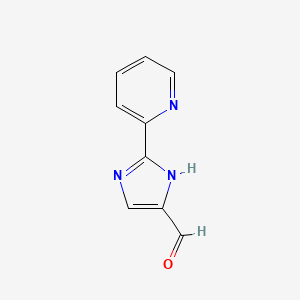

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B3050685.png)

![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B3050692.png)

![3-Azabicyclo[3.3.1]nonane](/img/structure/B3050704.png)